molecular formula C10H19NO2 B1487888 1-(2-Ethylbutyl)azetidine-3-carboxylic acid CAS No. 1127402-11-2

1-(2-Ethylbutyl)azetidine-3-carboxylic acid

Cat. No. B1487888
CAS RN: 1127402-11-2
M. Wt: 185.26 g/mol
InChI Key: WDHGBJRVWVSSQC-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound obtained from various natural sources, such as tea extract, tobacco leaf extract, and fermentation products. It is a precursor to the synthesis of azaspiro .


Synthesis Analysis

Azetidines are valuable compounds in pharmaceutical and agrochemical research . They can be readily functionalized via enolization at the 3-position in the presence of LDA . The synthesis of azetidines has attracted major interest both as ring strain .


Molecular Structure Analysis

The molecular weight of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid is 185.26 g/mol. The empirical formula of a related compound, 1-Boc-azetidine-3-carboxylic acid, is C9H15NO4 .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol) .

Scientific Research Applications

Comprehensive Analysis of 1-(2-Ethylbutyl)azetidine-3-carboxylic Acid Applications

1-(2-Ethylbutyl)azetidine-3-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:

Pharmaceutical Research and Development: The structural uniqueness of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid makes it a valuable compound in the synthesis of pharmaceuticals. Its azetidine ring, a four-membered nitrogen-containing cycle, is of particular interest due to its resemblance to proline, an amino acid involved in protein synthesis. This similarity allows for the creation of peptide mimetics, which can lead to the development of new therapeutic agents with improved stability and bioavailability .

Advanced Drug Delivery Systems: Innovations in drug delivery systems often involve modifying the molecular structure of active pharmaceutical ingredients to enhance their delivery and efficacy. The carboxylic acid group in 1-(2-Ethylbutyl)azetidine-3-carboxylic acid provides an anchor point for creating prodrugs or conjugates that can improve the solubility and permeability of drugs, potentially leading to more targeted and efficient treatments .

Proteomics and Peptide Research: The compound’s ability to mimic natural amino acids positions it as a crucial building block in proteomics research. It can be used to synthesize analogs of peptides and proteins, aiding in the study of protein structure, function, and interactions. This research has implications for understanding disease mechanisms and developing diagnostic tools .

Agrochemical Synthesis: Azetidine derivatives, including 1-(2-Ethylbutyl)azetidine-3-carboxylic acid, are also explored in the agrochemical industry. They can be used to create novel compounds with potential as pesticides or herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Material Science: In material science, the compound’s unique structure can be utilized to synthesize polymers with specific properties. For instance, incorporating azetidine rings into polymer chains can result in materials with enhanced mechanical strength or thermal stability, which are desirable traits for various industrial applications .

Biological Probes and Markers: The azetidine ring system of 1-(2-Ethylbutyl)azetidine-3-carboxylic acid can serve as a scaffold for designing biological probes and markers. These molecules can be tagged with fluorescent groups or other detectable moieties, allowing researchers to track biological processes in real-time and with high specificity .

Mechanism of Action

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines have attracted major attention in organic synthesis . Recent advances in the synthesis, functionalization, and application of azetidines have been reported . The future directions include using azetidines as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

1-(2-ethylbutyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-8(4-2)5-11-6-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGBJRVWVSSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylbutyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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